7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound features a 7-fluoro substituent on the chromene ring, a 4-hydroxyphenyl group at position 1, and a 4-methoxybenzyl moiety at position 2. Synthetic routes for such derivatives typically involve multi-step condensation and cyclization reactions, as exemplified by Vydzhak and Panchishin’s methodologies for analogous compounds .
Properties
Molecular Formula |
C25H18FNO5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
7-fluoro-1-(4-hydroxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H18FNO5/c1-31-18-9-2-14(3-10-18)13-27-22(15-4-7-17(28)8-5-15)21-23(29)19-12-16(26)6-11-20(19)32-24(21)25(27)30/h2-12,22,28H,13H2,1H3 |
InChI Key |
SPEMHYHCFUPRPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the fluorine, hydroxyphenyl, and methoxybenzyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The fluorine atom and other functional groups can be substituted with different atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce reduced analogs with altered chemical properties.
Scientific Research Applications
7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The physicochemical properties of chromeno[2,3-c]pyrrole-3,9-diones are highly sensitive to substituent variations. Key comparisons include:
Key Observations :
- 7-Position Halogenation: The target compound’s 7-fluoro substituent contrasts with the 7-chloro analog in .
- 2-Position Modifications : The 4-methoxybenzyl group in the target compound introduces methoxy-induced lipophilicity, contrasting with the phenethyl () or morpholinylethyl () groups. The latter’s morpholine moiety could improve aqueous solubility due to its polar nature .
- Thermal Stability : The 7-chloro analog’s high melting point (>295°C) suggests strong intermolecular interactions, likely from hydroxyl and carbonyl groups. The target compound’s melting point may differ due to fluorine’s smaller atomic radius and reduced polarizability .
Biological Activity
7-Fluoro-1-(4-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound with a unique chromeno-pyrrole structure. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases such as cancer and inflammatory disorders. This article delves into the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a fluorine atom at the 7-position along with hydroxy and methoxy substituents on the aromatic rings. These modifications are crucial as they influence the compound's lipophilicity, pharmacokinetic properties, and biological interactions.
Biological Activities
Research indicates that derivatives of chromeno-pyrrole compounds exhibit various biological activities:
- Anticancer Properties : Studies have shown that chromeno-pyrrole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One efficient approach involves multi-component reactions that yield high purity with good yields (43%-86%) under mild conditions. The synthesis pathway typically includes the reaction of substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Biological Activity | Impact on Activity |
|---|---|---|
| Fluorine Substitution | Enhanced lipophilicity | Improves receptor binding |
| Hydroxy Group | Antioxidant activity | Scavenges free radicals |
| Methoxy Group | Modulates electronic properties | Alters interaction with targets |
Case Studies and Research Findings
Recent studies have focused on the interaction of this compound with specific biological targets. For example:
- In vitro Studies : The compound exhibited significant inhibition of enzyme activity linked to inflammatory pathways in cellular models.
- Molecular Docking Simulations : These studies suggested strong binding affinities to targets associated with cancer progression.
- Comparative Analysis : A comparison with structurally similar compounds revealed that the unique fluorine substitution enhances its overall potency and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
